

Cimetidine-d3: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Cimetidine-d3	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Cimetidine-d3**, a deuterated analog of the histamine H2-receptor antagonist, Cimetidine. This document details its chemical properties, mechanism of action, and its application in bioanalytical and pharmacokinetic studies, providing a valuable resource for professionals in drug development and related scientific fields.

Core Data Presentation

For ease of reference and comparison, the fundamental quantitative data for **Cimetidine-d3** are summarized below.

Parameter	Value	Reference(s)
CAS Number	1185237-29-9	[1]
Molecular Weight	255.36 g/mol	[1]
Molecular Formula	C10H13D3N6S	[1]

Mechanism of Action: Histamine H2-Receptor Antagonism





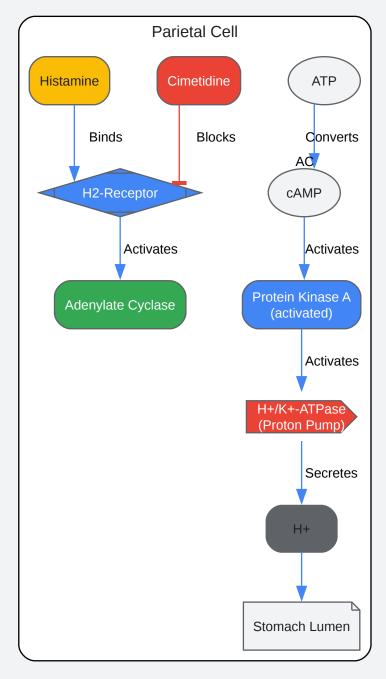


Cimetidine functions as a competitive antagonist at the histamine H2-receptors located on the basolateral membrane of gastric parietal cells.[2] By blocking these receptors, cimetidine prevents histamine from binding and initiating the signaling cascade that leads to gastric acid secretion. This action effectively reduces the volume and acidity of gastric juice.[2]

The signaling pathway initiated by histamine binding to the H2-receptor involves the activation of adenylate cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP acts as a second messenger, ultimately leading to the activation of the proton pump (H+/K+-ATPase), the final step in hydrochloric acid secretion into the stomach lumen. Cimetidine's blockade of the H2-receptor interrupts this entire sequence.

Below is a diagram illustrating the signaling pathway of histamine H2-receptor activation and the inhibitory action of Cimetidine.





Histamine H2-Receptor Signaling Pathway and Cimetidine Inhibition

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Caption: Cimetidine blocks the histamine H2-receptor, inhibiting acid secretion.



Experimental Protocols: Bioanalytical Method for Cimetidine Quantification

Cimetidine-d3 is widely utilized as an internal standard (IS) in the quantification of cimetidine in biological matrices, such as human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The use of a stable isotope-labeled internal standard like **Cimetidine-d3** is best practice as it has nearly identical chemical and physical properties to the analyte, ensuring consistent behavior during sample preparation and analysis, thereby improving the accuracy and precision of the method.[3]

Below is a representative experimental protocol for the determination of cimetidine in human plasma using **Cimetidine-d3** as an internal standard.

- 1. Sample Preparation (Protein Precipitation)
- To a 100 μL aliquot of human plasma in a microcentrifuge tube, add 20 μL of Cimetidine-d3 internal standard working solution (concentration to be optimized during method development).
- Vortex mix for 30 seconds.
- Add 300 μL of acetonitrile (or other suitable organic solvent) to precipitate plasma proteins.
- Vortex mix vigorously for 2 minutes.
- Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube or a 96-well plate.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
- Reconstitute the dried residue in 100 μL of the mobile phase.
- Vortex mix and inject a small volume (e.g., 5-10 μL) into the LC-MS/MS system.
- 2. Liquid Chromatography Conditions (Illustrative)



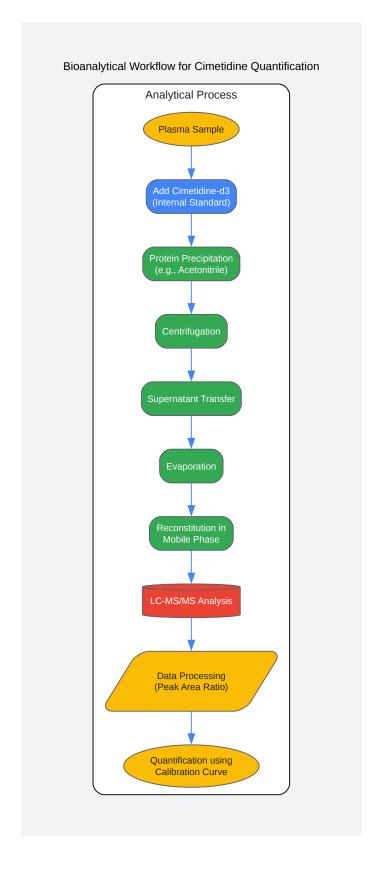
- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 μm particle size).
- Mobile Phase: A gradient elution using a mixture of an aqueous component (e.g., 10 mM ammonium acetate with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).
- Flow Rate: 0.3 0.5 mL/min.
- Column Temperature: 35 40°C.
- 3. Mass Spectrometry Conditions (Illustrative)
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Source: Electrospray ionization (ESI) in positive ion mode.
- Detection: Multiple Reaction Monitoring (MRM).
 - Cimetidine MRM Transition: To be determined by direct infusion of a standard solution (e.g., m/z 253.1 → 159.1).
 - Cimetidine-d3 MRM Transition: To be determined by direct infusion of the internal standard (e.g., m/z 256.1 → 159.1).
- Ion Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, nebulizer gas, and curtain gas).

4. Quantification

The concentration of cimetidine in the plasma samples is determined by calculating the peak area ratio of the analyte (cimetidine) to the internal standard (**Cimetidine-d3**) and comparing this ratio to a calibration curve constructed from standards of known cimetidine concentrations.

The following diagram outlines the general workflow for a bioanalytical method using **Cimetidine-d3** as an internal standard.





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Caption: A typical workflow for quantifying cimetidine in plasma samples.



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